molecular formula C7H4Br2N2O5 B2951479 1,3-DIbromo-5-methoxy-2,4-dinitrobenzene CAS No. 871879-40-2

1,3-DIbromo-5-methoxy-2,4-dinitrobenzene

Cat. No.: B2951479
CAS No.: 871879-40-2
M. Wt: 355.926
InChI Key: FEXWYJQDTFVMSS-UHFFFAOYSA-N
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Description

1,3-DIbromo-5-methoxy-2,4-dinitrobenzene is a cell-permeable dinitrobromobenzene compound . It acts as a selective inhibitor of yeast Endoplasmic Reticulum Oxidase 1 (ERO1), but has somewhat weaker activity against mouse ERO1α . It is predicted to form thiol adducts and inhibits ERO1-dependent oxidation of thioredoxin-1 (Trx1) activity in vitro .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Br2N2O5 . The average mass is 355.925 Da and the monoisotopic mass is 353.848694 Da .

Scientific Research Applications

Synthetic Chemistry

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene plays a role in the synthesis of complex organic molecules. For example, it has been involved in studies on nucleophilic aromatic substitution reactions, where it serves as a precursor for the synthesis of methoxy-derivatives of nitrobenzenes, showcasing its utility in modifying aromatic compounds through reactions with sodium methoxide (Kawakami & Suzuki, 2000; Giannopoulos et al., 2000).

Corrosion Inhibition

Derivatives of this compound, such as 2-aminobenzene-1,3-dicarbonitriles, have demonstrated effectiveness as corrosion inhibitors for metals in acidic and alkaline environments. These compounds exhibit high inhibition efficiency, showcasing their potential in protecting metal surfaces from corrosion, thereby extending their usability in industrial applications (Verma et al., 2015; Verma et al., 2015).

Polymer Synthesis

Research into the polymerization of derivatives like 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide has led to the development of new polymeric materials. These materials exhibit unique electronic properties due to their 'push-pull' substitution patterns, highlighting the role of dibromo-methoxy-dinitrobenzene compounds in advancing materials science (Lahti et al., 1994).

Materials Science

The utility of this compound derivatives extends into materials science, where they contribute to the development of catholyte materials for non-aqueous redox flow batteries. These derivatives enhance the chemical stability and solubility of catholyte materials, improving the performance and longevity of redox flow batteries (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of 1,3-DIbromo-5-methoxy-2,4-dinitrobenzene is related to its ability to inhibit the ERO1 enzyme . It is predicted to form thiol adducts and inhibits ERO1-dependent oxidation of thioredoxin-1 (Trx1) activity in vitro .

Properties

IUPAC Name

1,3-dibromo-5-methoxy-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXWYJQDTFVMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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